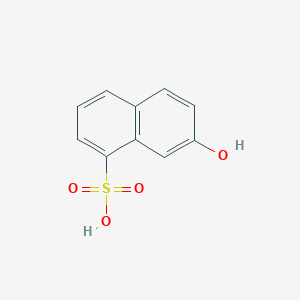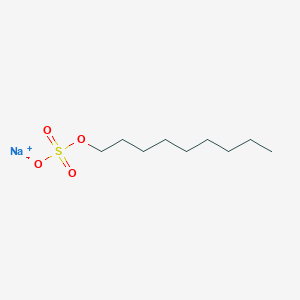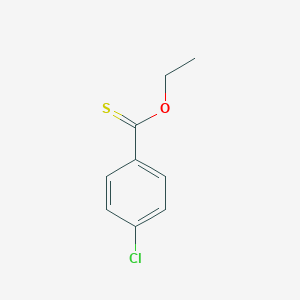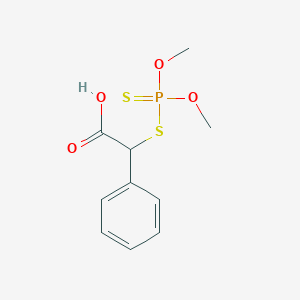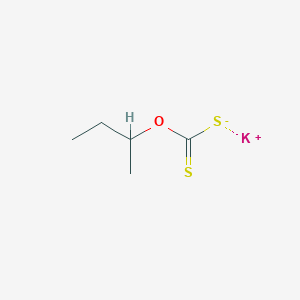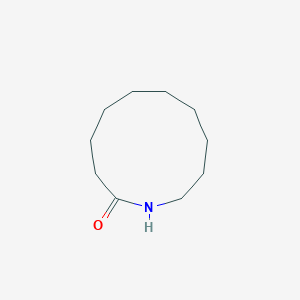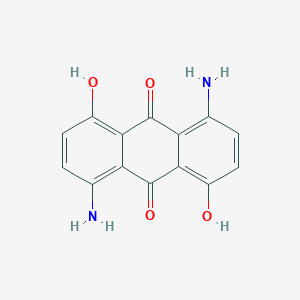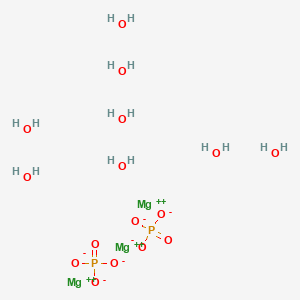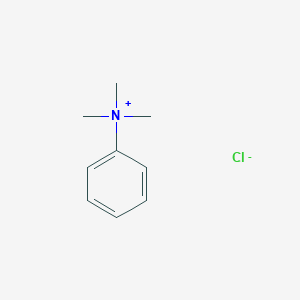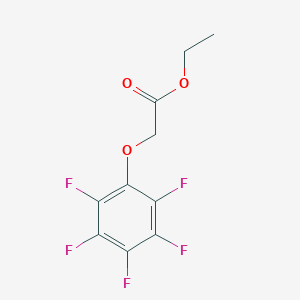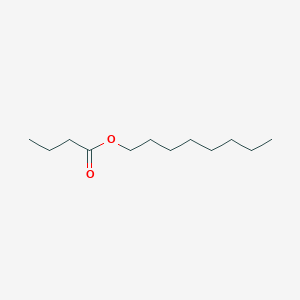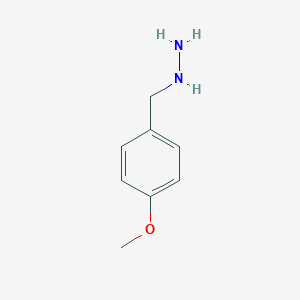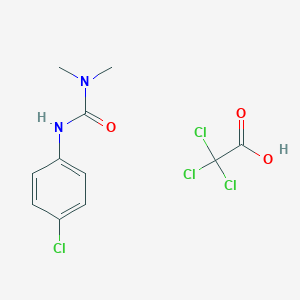![molecular formula C8H14 B087113 Spiro[2.5]octane CAS No. 185-65-9](/img/structure/B87113.png)
Spiro[2.5]octane
概要
説明
Spiro[2.5]octane is an organic compound with the molecular formula C₈H₁₄. It is characterized by a unique spiro structure, where two cycloalkane rings are connected through a single carbon atom. This compound is part of the spiro compound family, which is known for its distinctive three-dimensional architecture and rigidity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro(2.5)octane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,6-dibromohexane with sodium metal in dry ether can yield spiro(2.5)octane. Another method involves the use of para-quinone methides, which react smoothly under mild conditions to form spiro(2.5)octane derivatives .
Industrial Production Methods
Industrial production of spiro(2.5)octane often involves multi-step synthetic methods to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization process. The production process is designed to be efficient and scalable for large-scale manufacturing.
化学反応の分析
Types of Reactions
Spiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique spiro structure, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spiro(2.5)octane can yield spiro(2.5)octane-5,7-dione, while halogenation can produce various halogenated derivatives.
科学的研究の応用
Spiro[2.5]octane has a wide range of applications in scientific research. It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. In biology and medicine, spiro(2.5)octane derivatives have been studied for their potential pharmacological properties. For instance, spiro(2.5)octane derivatives isolated from the endophytic fungus Pestalotiopsis fici have shown promising biological activities .
作用機序
The mechanism of action of spiro(2.5)octane and its derivatives often involves interactions with specific molecular targets and pathways. For example, spiro(2.5)octane has been used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. The compound’s unique structure allows it to yield different product distributions depending on the oxidation mechanism, providing insights into the enzyme’s catalytic process .
類似化合物との比較
Similar Compounds
Spiro(3.5)nonane: Another spiro compound with a similar structure but different ring sizes.
Spiro[4.5]decane: A spiro compound with larger rings, offering different chemical properties and reactivity.
Uniqueness
Spiro[2.5]octane is unique due to its specific ring size and the resulting three-dimensional structure. This uniqueness influences its reactivity and makes it a valuable compound in various chemical and biological studies. Its rigid structure and ability to undergo diverse chemical reactions make it a versatile building block in synthetic chemistry.
特性
IUPAC Name |
spiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYMRPOKBCNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171692 | |
| Record name | Spiro(2.5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-65-9 | |
| Record name | Spiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(2.5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(2.5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



